2,4-Dihydroxybenzaldehyde {2-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]ethyl}(methyl)hydrazone
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Overview
Description
2,4-Dihydroxybenzaldehyde {2-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]ethyl}(methyl)hydrazone is a complex organic compound with the molecular formula C18H22N4O4. This compound is known for its unique structure, which includes two dihydroxybenzaldehyde groups linked by a hydrazone bridge. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dihydroxybenzaldehyde {2-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]ethyl}(methyl)hydrazone typically involves the condensation reaction of 2,4-dihydroxybenzaldehyde with a hydrazine derivative. The reaction is carried out in a solvent such as methanol under mild conditions. The reaction mixture is stirred at room temperature until the product precipitates out .
Industrial Production Methods
the general approach involves large-scale condensation reactions under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2,4-Dihydroxybenzaldehyde {2-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]ethyl}(methyl)hydrazone undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions include quinones, alcohols, ethers, and esters, depending on the type of reaction and the reagents used .
Scientific Research Applications
2,4-Dihydroxybenzaldehyde {2-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]ethyl}(methyl)hydrazone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential in biological assays due to its unique structure.
Industry: The compound is used in the development of specialty chemicals and dyes.
Mechanism of Action
The mechanism of action of 2,4-Dihydroxybenzaldehyde {2-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]ethyl}(methyl)hydrazone involves its interaction with various molecular targets. The compound can form hydrogen bonds with biological molecules, affecting their function. It can also participate in redox reactions, altering the oxidative state of cellular components .
Comparison with Similar Compounds
Similar Compounds
2,4-Dihydroxybenzaldehyde: A simpler form of the compound with similar chemical properties.
3,4-Dihydroxybenzaldehyde: An isomer with different positioning of hydroxyl groups.
Isonicotinic acid hydrazide derivatives: Compounds with similar hydrazone linkages.
Uniqueness
What sets 2,4-Dihydroxybenzaldehyde {2-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]ethyl}(methyl)hydrazone apart is its dual dihydroxybenzaldehyde groups and the specific hydrazone linkage, which confer unique chemical and biological properties .
Properties
Molecular Formula |
C18H22N4O4 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
4-[[2-[[(2,4-dihydroxyphenyl)methylideneamino]-methylamino]ethyl-methylhydrazinylidene]methyl]benzene-1,3-diol |
InChI |
InChI=1S/C18H22N4O4/c1-21(19-11-13-3-5-15(23)9-17(13)25)7-8-22(2)20-12-14-4-6-16(24)10-18(14)26/h3-6,9-12,23-26H,7-8H2,1-2H3 |
InChI Key |
ZVUYALHOIKNROG-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCN(C)N=CC1=C(C=C(C=C1)O)O)N=CC2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
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